(R)-Sirtinol is derived from the chemical structure of naphthalenes and belongs to the class of compounds known as sirtuin inhibitors. It is specifically classified as a benzamide derivative, characterized by the presence of a hydroxynaphthylmethylene moiety. The compound is synthesized from readily available precursors through established organic synthesis methods.
The synthesis of (R)-Sirtinol typically involves the following steps:
The detailed procedures often include purification steps such as recrystallization or chromatography to isolate the desired product in high purity. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure of (R)-Sirtinol.
(R)-Sirtinol has a molecular formula of and a molecular weight of approximately 299.36 g/mol. The structure features a naphthalene ring system with a hydroxyl group and an amide functional group, which are crucial for its biological activity.
(R)-Sirtinol primarily acts through its interaction with sirtuins, inhibiting their deacetylase activity. This inhibition leads to increased acetylation of target proteins, notably p53, which is implicated in cell cycle regulation and apoptosis.
The mechanism by which (R)-Sirtinol exerts its effects involves several key processes:
Experimental data support these mechanisms through assays measuring cell viability and protein acetylation levels post-treatment with (R)-Sirtinol.
These properties are critical for determining suitable formulations for biological studies or potential therapeutic applications.
(R)-Sirtinol has several significant applications in scientific research:
Sirtuins represent an evolutionarily conserved family of Nicotinamide Adenine Dinucleotide (NAD⁺)-dependent enzymes, with homologs identified in all taxonomic domains, including archaea, bacteria, and eukaryotes [1] [10]. This universal phylogenetic distribution underscores their fundamental biological significance. The founding member, Silent Information Regulator 2 (Sir2), was first characterized in Saccharomyces cerevisiae in the 1980s, where it was recognized as a critical regulator of mating-type loci silencing [10]. Subsequent genomic analyses revealed that early eukaryotes possessed representatives of all major sirtuin classes, though some lineages experienced selective gene loss during evolution [1].
Phylogenetic classification divides sirtuins into five primary classes (I-IV and U) based on sequence homology and functional domains [1] [10]. Class I encompasses SIRT1, SIRT2, and SIRT3 in mammals, along with yeast Sir2 and Hst1. Class II includes mammalian SIRT4 and certain fungal sirtuins, while Class III contains SIRT5. Class IV comprises SIRT6 and SIRT7. Class U represents undifferentiated bacterial forms. Mammals express seven sirtuins (SIRT1-SIRT7), each demonstrating distinct subcellular localization and substrate specificity despite sharing a conserved catalytic core domain of approximately 250-270 amino acids featuring a Rossmann fold structural motif for NAD⁺ binding and a smaller zinc-binding domain [1] [4] [10].
Table 1: Sirtuin Class Distribution Across Taxonomic Domains
| Sirtuin Class | Mammalian Members | Representative Prokaryotic Homologs | Representative Eukaryotic Homologs |
|---|---|---|---|
| Class I | SIRT1, SIRT2, SIRT3 | CobB (E. coli) | Sir2 (S. cerevisiae), Hst1 (S. cerevisiae) |
| Class II | SIRT4 | - | Hst2 (S. cerevisiae) |
| Class III | SIRT5 | Sir2Tm (T. maritima) | Hst3/Hst4 (S. cerevisiae) |
| Class IV | SIRT6, SIRT7 | - | - |
| Class U | - | Sir2Af (A. fulgidus) | - |
The conserved catalytic mechanism involves NAD⁺-dependent deacetylation, where cleavage of NAD⁺ generates nicotinamide and O-acetyl-ADP-ribose, facilitating transfer of the acetyl group from lysine residues to ADP-ribose [1] [10]. This enzymatic conservation across billions of years of evolution highlights sirtuins' crucial role in adapting cellular processes to metabolic and environmental cues.
Sirtuins function as master regulators of epigenetic modifications and cellular homeostasis through their NAD⁺-dependent deacetylase, deacylase, and ADP-ribosyltransferase activities. Their enzymatic functions directly link cellular energy status (reflected by NAD⁺ availability) to genomic regulation and metabolic adaptation [1] [4] [8].
Epigenetic Modifications:Nuclear sirtuins (SIRT1, SIRT6, SIRT7) govern chromatin architecture and gene expression through histone modification. SIRT1 deacetylates histone H4 at lysine 16 (H4K16ac) and histone H3 at lysine 9 (H3K9ac), promoting chromatin condensation and transcriptional silencing [1] [4]. Similarly, SIRT6 deacetylates H3K9ac and H3K56ac at telomeric chromatin, maintaining genomic stability and repressing aberrant transcriptional activity [4] [8]. Beyond histones, sirtuins regulate DNA methylation patterns by controlling the activity of DNA methyltransferases through direct deacetylation and by modulating availability of S-adenosylmethionine, the primary methyl donor [8].
Cellular Homeostasis:Mitochondrial sirtuins (SIRT3, SIRT4, SIRT5) fine-tune metabolic flux by deacetylating or deacylating key enzymes in the tricarboxylic acid cycle, fatty acid β-oxidation, and oxidative phosphorylation [1] [4]. SIRT3 activates acetyl-CoA synthetase and complex I subunits, enhancing respiratory efficiency. SIRT5 removes negatively charged succinyl, malonyl, and glutaryl groups from metabolic enzymes, functioning as a broad-spectrum deacylase [4]. Cytosolic SIRT2 integrates microtubule dynamics with cell cycle progression via α-tubulin deacetylation and nuclear translocation during G2/M transition to deacetylate H4K16 [1] [4].
Table 2: Sirtuin-Mediated Epigenetic and Non-Epigenetic Regulatory Mechanisms
| Sirtuin | Primary Localization | Key Substrates | Biological Function |
|---|---|---|---|
| SIRT1 | Nucleus/Cytoplasm | H3K9, H4K16, p53, PGC-1α, FOXO | Transcriptional silencing, Metabolic adaptation, Stress response |
| SIRT2 | Cytoplasm/Nucleus (G2/M) | α-Tubulin, H4K16 | Cell cycle regulation, Cytoskeletal organization |
| SIRT3 | Mitochondria | SOD2, IDH2, LCAD | ROS detoxification, Fatty acid oxidation, TCA cycle regulation |
| SIRT5 | Mitochondria | CPS1, GDH | Urea cycle, Glutamine metabolism, Ammonia detoxification |
| SIRT6 | Chromatin | H3K9, H3K56, PARP1 | DNA repair, Telomere maintenance, Glycolysis repression |
| SIRT7 | Nucleolus | RNA Polymerase I | Ribosomal RNA transcription |
The integration of sirtuin activity across cellular compartments enables coordinated responses to nutrient availability, oxidative stress, and genomic damage. During caloric restriction, elevated NAD⁺ levels enhance SIRT1 and SIRT3 activity, promoting mitochondrial biogenesis via PGC-1α deacetylation and fatty acid oxidation through LCAD activation [1] [4]. Simultaneously, SIRT6 represses glycolytic genes and enhances DNA double-strand break repair, illustrating the systemic role of sirtuins in maintaining homeostasis under metabolic stress [4] [8].
(R)-Sirtinol emerged as a foundational chemical probe in sirtuin biology during the early 2000s, identified through innovative phenotypic screening approaches in yeast [3] [6]. Researchers exploited the well-established role of yeast Sir2 in silencing reporter genes (URA3, TRP1) inserted near telomeres, silent mating-type loci, or ribosomal DNA regions. In this screening paradigm, inhibition of Sir2 activity would derepress these silenced markers, enabling growth on selective media lacking uracil or tryptophan [3].
A library of approximately 1,600 compounds was screened for this phenotypic effect, leading to the identification of a 2-hydroxy-1-naphthaldehyde derivative that robustly disrupted silencing at all three genomic loci [3]. This compound, designated sirtinol, inhibited yeast Sir2 enzymatic activity in vitro with a half-maximal inhibitory concentration (IC₅₀) of 68 μM and human SIRT2 with an IC₅₀ of 38 μM [3] [6]. Crucially, sirtinol exists as enantiomers due to its chiral center, with subsequent studies demonstrating that the (R)-enantiomer exhibited significantly greater potency than the (S)-counterpart [6]. The chemical structure of (R)-Sirtinol features a tridentate O,N,O donor set formed by a 2-hydroxynaphthalenyl moiety linked to a benzamide through an aldiminic nitrogen atom—a structural motif reminiscent of established iron chelators like deferasirox [6].
Mechanistically, (R)-Sirtinol was initially characterized as a direct sirtuin inhibitor competing with acetylated peptide substrates [3]. However, subsequent biochemical analyses revealed additional complexity: (R)-Sirtinol functions as an intracellular iron chelator, forming high-spin ferric complexes that sequester labile iron pools [6]. This property contributes to its biological effects independently of sirtuin inhibition. Spectroscopic and crystallographic studies confirmed that (R)-Sirtinol coordinates ferric iron (Fe³⁺) in a 1:1 stoichiometry, generating a stable green complex detectable by electron paramagnetic resonance spectroscopy in treated leukemia cells [6].
The discovery of (R)-Sirtinol accelerated medicinal chemistry efforts to develop improved sirtuin inhibitors. Structure-activity relationship studies on related compounds like splitomicin revealed the importance of the lactone ring for Sir2 inhibition, while the naphthalene moiety could be modified without activity loss [3]. These insights guided the development of second-generation inhibitors, including salermide and AGK2, with enhanced potency and selectivity. Despite its off-target effects, (R)-Sirtinol remains historically significant as one of the first pharmacological tools to experimentally interrogate sirtuin function across diverse biological contexts, including cancer cell proliferation, developmental biology in plants, and metabolic regulation [3] [6] [8].
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